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Compound of Interest

Compound Name: Cevimeline

Cat. No.: B10761663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

metabolism of cevimeline, a muscarinic acetylcholine receptor agonist, in key preclinical

animal models. The data and methodologies summarized herein are essential for

understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this

compound, which is critical for the design and interpretation of non-clinical safety and efficacy

studies.

Pharmacokinetics of Cevimeline
Cevimeline is rapidly absorbed following oral administration in animal models, with peak

plasma concentrations generally observed within one hour.[1] The compound exhibits notable

species differences in bioavailability and metabolic profiles.[1]

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of cevimeline in rats and

dogs, the most commonly studied preclinical species.

Table 1: Oral Pharmacokinetic Parameters of Cevimeline in Rats
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Parameter Male Rats Female Rats Reference

Tmax (h) < 1 < 1 [1]

t1/2 (h) 0.4 - 1.1 0.4 - 1.1 [1]

Bioavailability (%) ~50 ~50 [1]

Key Observation

A sex difference in the

overall

pharmacokinetics was

observed in rats.[1]

Table 2: Oral Pharmacokinetic Parameters of Cevimeline in Dogs

Parameter Value Reference

Tmax (h) < 1 [1]

t1/2 (h) 0.4 - 1.1 [1]

Bioavailability (%) ~30 [1]

Key Observation

No significant sex difference in

pharmacokinetics was

observed in dogs.[1]

Following oral dosing in rats and dogs, 14C-labeled cevimeline was rapidly and almost

completely absorbed.[2] The elimination half-life was estimated to be between one and two

hours.[2]

Metabolism of Cevimeline
Cevimeline is extensively metabolized in the liver, primarily through oxidation and

glucuronidation pathways.[1][2][3] The primary routes of metabolism involve S-oxidation and N-

oxidation of the cevimeline molecule.[1] Significant species differences exist in the metabolic

profile.[1]

Metabolic Pathways and Metabolites
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In rats, major metabolites found in plasma include both S-oxidized and N-oxidized forms.[1] In

contrast, dogs primarily produce N-oxidized metabolites.[1] In all species studied (rats, dogs,

and humans), clearance is almost entirely via urine.[2]

The main metabolites identified are:

Cevimeline cis-sulfoxide[3]

Cevimeline trans-sulfoxide[3]

Cevimeline N-oxide[3]

Glucuronic acid conjugate of cevimeline[3]

Glucuronic acid conjugate of cevimeline trans-sulfoxide[3]

The sulfoxidation is mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D and

CYP3A in rat liver microsomes.[1] The N-oxidation is mediated by flavin-containing

monooxygenase (FMO).[1]
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Caption: Metabolic pathway of Cevimeline in animal models.

Experimental Protocols
The characterization of cevimeline's pharmacokinetic and metabolic profile relies on

standardized in vivo and in vitro experimental designs.

In Vivo Pharmacokinetic Studies
A typical in vivo PK study involves the administration of cevimeline to animal models followed

by serial blood sampling to determine the drug concentration over time.

Experimental Protocol: Oral PK Study in Rats

Animal Model: Male and female Wistar or Sprague-Dawley rats are commonly used.[1][2]

Housing and Acclimation: Animals are housed in controlled environments and acclimated

prior to the study.

Dosing:

Cevimeline hydrochloride is dissolved in a suitable vehicle, such as water or saline.[2]

The drug is administered once via oral gavage (intragastric tube).[2]

Sample Collection:

Blood samples are collected from the tail vein or other appropriate site at predetermined

time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.

Sample Analysis:

Plasma concentrations of cevimeline and its major metabolites are determined using a

validated analytical method, typically liquid chromatography-mass spectrometry (LC/MS).

[1]

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b10761663?utm_src=pdf-body
https://www.benchchem.com/product/b10761663?utm_src=pdf-body
https://www.benchchem.com/product/b10761663?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12608011/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2000/20-989_Evoxac_pharmr.pdf
https://www.benchchem.com/product/b10761663?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2000/20-989_Evoxac_pharmr.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2000/20-989_Evoxac_pharmr.pdf
https://www.benchchem.com/product/b10761663?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12608011/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the

plasma concentration-time data using non-compartmental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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